2-{[(3,4-Diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiophene core with an acetamido group and diethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Acetamido Group: This step often involves acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Diethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions or Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions, particularly on the benzothiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of ethoxy groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Similar acetamido group but with different substituents on the phenyl ring.
Uniqueness
2-[2-(3,4-DIETHOXYPHENYL)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzothiophene core with diethoxyphenyl and acetamido groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[[2-(3,4-diethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-26-15-10-9-13(11-16(15)27-4-2)12-18(24)23-21-19(20(22)25)14-7-5-6-8-17(14)28-21/h9-11H,3-8,12H2,1-2H3,(H2,22,25)(H,23,24) |
InChI Key |
DHPZOSGFCKEVAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.